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structural biology of VHL-PROTAC-target complexes

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Compound of Interest

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An In-depth Technical Guide to the Structural Biology of VHL-PROTAC-Target Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), inducing its ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited ligases in PROTAC design.[1] [2][3] The formation of a stable and productive ternary complex, consisting of the VHL, the PROTAC, and the target protein, is the cornerstone of this technology's success.[4][5] Understanding the structural underpinnings of these ternary complexes is therefore critical for the rational design and optimization of potent and selective degraders. This guide provides a comprehensive overview of the structural biology of VHL-PROTAC-target complexes, detailing the experimental and computational techniques used for their characterization, presenting key quantitative data, and offering standardized protocols for core methodologies.

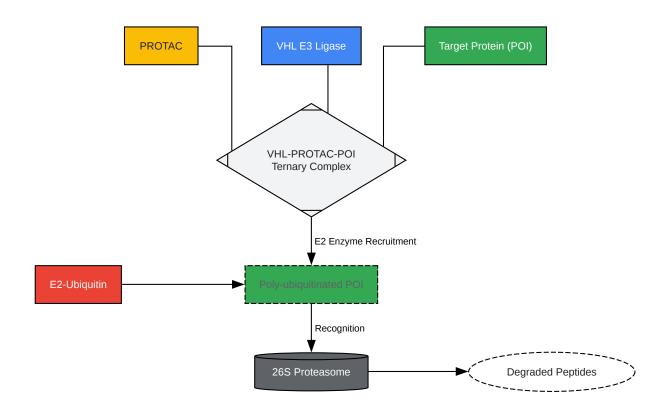
The VHL-PROTAC-Target Axis: Mechanism of Action

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][3] The process begins with the PROTAC simultaneously binding to the substrate recognition subunit of an E3 ligase (in this case, VHL) and a target protein (Protein of Interest, POI).[6] This proximity



induces the formation of a ternary complex (VHL-PROTAC-POI).[6] Within this complex, the E3 ligase acts as a scaffold, bringing a ubiquitin-charged E2 conjugating enzyme close to the POI. This facilitates the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI.[7] The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[1][8][9]

The VHL protein itself is a substrate receptor for the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[3] Under normal oxygen conditions, VHL recognizes and binds to hydroxylated proline residues on the Hypoxia-Inducible Factor 1α (HIF- 1α), marking it for degradation.[9] Small-molecule VHL ligands used in PROTACs are peptidomimetic and bind to the same HIF- 1α binding pocket, effectively hijacking this natural process for a chosen POI.[1][9]



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VHL-PROTAC-Target Ubiquitination Pathway.



Structural Elucidation of Ternary Complexes

A variety of biophysical and structural techniques are employed to understand the atomic details of VHL-PROTAC-target interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for high-resolution structure determination.

X-ray Crystallography

X-ray crystallography provides high-resolution snapshots of the ternary complex, revealing crucial protein-protein and protein-ligand interactions that drive complex formation and stability. [10] These structures are invaluable for rational PROTAC design, enabling optimization of linker length and composition to promote favorable interactions.[11] However, obtaining well-diffracting crystals of these transient, multi-protein complexes can be a significant bottleneck. [10][11] Success often depends on forming a stable, high-affinity, and cooperative ternary complex.[10][11]

The first crystal structure of a PROTAC-mediated ternary complex (VHL:MZ1:BRD4^BD2^) was a landmark achievement, revealing how the PROTAC induces novel protein-protein interactions covering a significant surface area.[6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize.[12][13] Cryo-EM allows for the visualization of the entire E3 ligase machinery, including the Cullin and RBX1 components, in complex with the PROTAC and target.[14] This provides a more complete picture of how the PROTAC orients the target for ubiquitination by the E2 enzyme. Recent advances in cryo-EM are enabling increasingly high-resolution structures, offering new insights into the mechanism of VHL-mediated degradation.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying PROTAC complexes in solution, providing information on structure, dynamics, and binding interfaces without the need for crystallization. [15][16][17] Techniques like Chemical Shift Perturbation (CSP) can map the binding interfaces on both the E3 ligase and the target protein.[17] Furthermore, NMR can provide rich



information about the conformational dynamics of the complex, which is often challenging to capture with other methods.[15][18][19]

Computational Modeling

Given the challenges of experimental structure determination, computational modeling plays a crucial role in predicting the three-dimensional structures of ternary complexes.[8][20][21] Physics-based protocols and protein-protein docking algorithms are used to generate structural models that can guide PROTAC design.[4][21] These models help predict whether a given PROTAC can induce a productive interaction between VHL and the target, and they can be used to discriminate between effective and ineffective degraders.[7][8]

Quantitative Characterization of Ternary Complexes

The efficacy of a PROTAC is governed by the thermodynamics and kinetics of ternary complex formation and the subsequent ubiquitination and degradation steps. A suite of biochemical and biophysical assays is used to quantify these parameters.[5][22]

Binding Affinity and Cooperativity

- Binary Binding Affinity (Kd): The dissociation constant (Kd) measures the binding strength of the PROTAC to VHL and the target protein individually.
- Ternary Complex Affinity (Kd): This measures the overall stability of the VHL-PROTAC-POI complex.
- Cooperativity (α): This is a critical parameter that describes how the binding of one protein partner influences the PROTAC's affinity for the other. It is calculated as the ratio of the binary Kd to the ternary Kd.
 - \circ α > 1: Positive cooperativity; the formation of the binary complex (e.g., VHL-PROTAC) enhances binding to the target protein.
 - \circ α < 1: Negative cooperativity; binding of one protein weakens the interaction with the other.
 - \circ α = 1: No cooperativity.



Positive cooperativity is often, but not always, a hallmark of an efficient degrader, as it promotes the formation of a stable ternary complex.[6]

Key Quantitative Assays

A range of assays are used to measure these parameters:

- Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics (Kd, ΔH, ΔS), providing a complete thermodynamic profile of binary and ternary interactions.[23][24][25]
- Surface Plasmon Resonance (SPR): A powerful technique for measuring real-time binding kinetics (kon, koff) and affinities (Kd) of binary and ternary complexes.[23][24][25] The dissociation half-life of the ternary complex has been shown to correlate with degradation efficiency.[23]
- Fluorescence Polarization (FP): A solution-based assay used to determine binding affinities through competition experiments.[23]
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay ideal for high-throughput screening to detect and quantify ternary complex formation in solution.[26]
- NanoBRET: A live-cell assay that can measure ternary complex formation, target ubiquitination, and protein degradation within a cellular context, providing more physiologically relevant data.[27]

Cellular Degradation Metrics

- DC50: The concentration of PROTAC required to induce 50% degradation of the target protein.
- Dmax: The maximum percentage of target protein degradation achieved.

These metrics are typically determined by Western Blot or quantitative proteomics experiments. [28][29]



Data Summary: VHL-PROTAC-Target Interactions

The following tables summarize key quantitative data for well-characterized VHL-based PROTACs from the literature.

Table 1: Binding Affinities and Cooperativity of VHL-PROTAC-Target Complexes

PROTAC	Target Protein	Assay	VHL Binding Kd (nM)	Target Binding Kd (nM)	Cooperati vity (α)	Referenc e
MZ1	BRD4BD2	ITC	66	4	26	[25]
MZ1	BRD4BD2	SPR	29	1	-	[25]
SJFδ	р38δ	SPR	-	-	High	[23]
SJFα	р38δ	SPR	-	-	Low	[23]
PROTAC1	SMARCA2	ALPHA	-	-	Positive	[23]

Note: A comprehensive list requires extensive literature mining beyond the scope of this document. This table serves as an illustrative example.

Table 2: Cellular Degradation Potency of VHL-PROTACs

PROTAC	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
NR-11c	p38α	MDA-MB-231	<100	Potent	[30]
14	KEAP1	HEK293T	11	-	[31]
DT2216	BCL-XL	MOLT-4	~25	>90%	[23]

Experimental Protocols

This section provides generalized protocols for key experiments in the structural and functional analysis of VHL-PROTAC-target complexes.



Protocol: X-ray Crystallography of a Ternary Complex

Adapted from methodologies for VHL-based SMARCA2 PROTAC crystallization.[10][11]

- Protein Expression and Purification:
 - Overexpress human VHL (typically a construct containing ElonginB and ElonginC, termed VCB) in E. coli. Purify using affinity chromatography (e.g., Ni-NTA), followed by ionexchange and size-exclusion chromatography (SEC).
 - Similarly, express and purify the target protein of interest (or the specific domain that binds the PROTAC). Ensure high purity (>95%) and monodispersity as assessed by SDS-PAGE and SEC.
- Ternary Complex Formation:
 - Incubate the purified VCB complex and the target protein with a slight molar excess of the PROTAC (e.g., 1:1.2:1.5 ratio of Target:VCB:PROTAC).
 - The incubation is typically performed on ice or at 4°C for several hours to allow for stable complex formation.
 - (Optional) Isolate the formed ternary complex from unbound components using SEC. This step is critical for removing heterogeneity, which can inhibit crystallization.[10]
- Crystallization Screening:
 - Concentrate the purified ternary complex to a suitable concentration (e.g., 5-15 mg/mL).
 - Set up crystallization trials using vapor diffusion methods (sitting or hanging drop). Screen
 a wide range of commercially available and in-house crystallization screens at different
 temperatures (e.g., 4°C and 20°C).
- Crystal Optimization and Data Collection:
 - Optimize initial crystal hits by varying precipitant concentration, pH, additives, and protein concentration.



- Cryo-protect suitable crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Structure Solution and Refinement:
 - Process the diffraction data and solve the structure using molecular replacement, using existing structures of VHL and the target protein as search models.
 - Build the PROTAC molecule into the electron density map and refine the complete ternary complex structure.

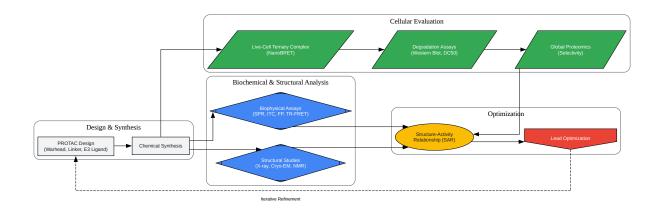
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Adapted from protocols for measuring VHL:PROTAC:Target kinetics.[23][25]

- · Chip Preparation:
 - Immobilize the VCB complex onto a sensor chip (e.g., CM5 chip) via amine coupling to a target level that will yield a suitable signal without mass transport limitations.
- Binary Interaction Analysis (PROTAC to VHL):
 - Prepare a serial dilution of the PROTAC in running buffer.
 - Inject the PROTAC solutions over the immobilized VCB surface and a reference flow cell.
 - Monitor the association and dissociation phases. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
- Ternary Complex Analysis:
 - Prepare a series of solutions containing a fixed, saturating concentration of the target protein and a serial dilution of the PROTAC. Pre-incubate these solutions to allow the PROTAC-target binary complex to form.



- Inject the pre-incubated mixtures over the immobilized VCB surface.
- The resulting sensorgrams represent the binding of the PROTAC-target complex to VHL.
 Fit the data to determine the kinetics and affinity of the ternary complex.
- Alternatively, inject the target protein over a surface saturated with a PROTAC-VCB binary complex.
- Cooperativity Calculation:
 - \circ Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for VHL in the absence and presence of the target protein.



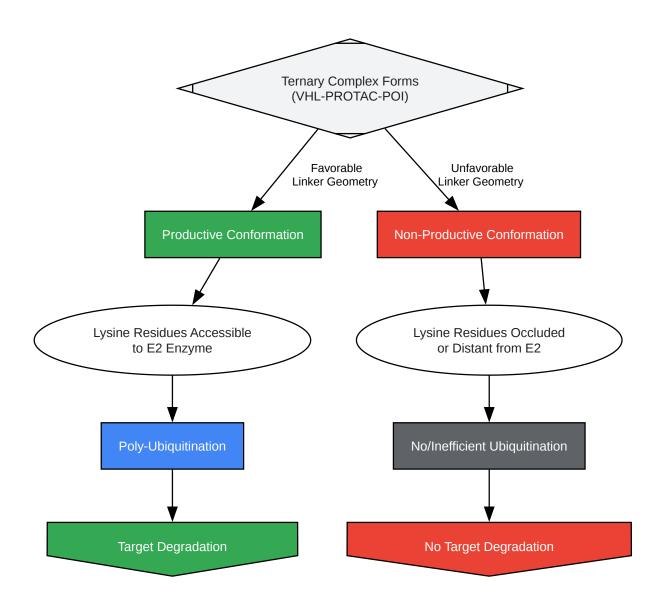
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Experimental Workflow for VHL-PROTAC Development.

The Importance of a Productive Conformation

Structural and biophysical data have revealed a crucial concept: ternary complex formation is necessary but not sufficient for efficient protein degradation.[7] The PROTAC must orient the target protein relative to the E3 ligase in a "productive" conformation that exposes lysine residues to the ubiquitin-conjugating E2 enzyme. A stable complex may form, but if the geometry is unfavorable for ubiquitination, degradation will not occur. This underscores the importance of the PROTAC's linker, which plays a critical role in dictating the overall architecture of the ternary complex.[2]



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Logical Flow of Productive vs. Non-Productive Complexes.

Conclusion and Future Directions

The structural and biophysical characterization of VHL-PROTAC-target complexes is a cornerstone of modern drug discovery in the targeted protein degradation field. High-resolution structures from X-ray crystallography and cryo-EM, complemented by quantitative biophysical data and computational modeling, provide a deep mechanistic understanding that is essential for rational degrader design. These insights allow for the fine-tuning of PROTAC architecture to enhance ternary complex stability, cooperativity, and, most importantly, the productive geometry required for efficient ubiquitination.

Future efforts will likely focus on expanding the structural coverage to more diverse target classes and exploring new VHL ligands and linker chemistries. Integrating structural data with advanced cellular assays and quantitative proteomics will continue to build a more holistic understanding, bridging the gap between in vitro biophysics and in vivo efficacy and ultimately accelerating the development of next-generation protein degraders for a wide range of human diseases.

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